molecular formula C11H17BF2O2 B12443926 4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester

4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester

Cat. No.: B12443926
M. Wt: 230.06 g/mol
InChI Key: HIENYMGMEYFXTE-UHFFFAOYSA-N
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Description

4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility as building blocks in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester typically involves the reaction of 4,4-difluorocyclopent-1-ene with boronic acid pinacol ester under controlled conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentene derivatives, alcohols, ketones, and borane or borate compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester is unique due to its difluorocyclopentene moiety, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis .

Properties

Molecular Formula

C11H17BF2O2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(4,4-difluorocyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H17BF2O2/c1-9(2)10(3,4)16-12(15-9)8-5-6-11(13,14)7-8/h5H,6-7H2,1-4H3

InChI Key

HIENYMGMEYFXTE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)(F)F

Origin of Product

United States

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